molecular formula C10H19NO5S B12819740 (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid

Cat. No.: B12819740
M. Wt: 265.33 g/mol
InChI Key: RYNPGCJDTGARGW-RQJHMYQMSA-N
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Description

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid can undergo various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

    Deprotection: The removal of the Boc group yields the free amino acid derivative.

    Oxidation: Oxidation of the hydroxyl group yields the corresponding ketone or aldehyde.

    Substitution: Substitution of the methylthio group yields a variety of substituted derivatives.

Scientific Research Applications

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Studied for its potential role in biological systems and its interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid depends on its specific application. In peptide synthesis, the Boc group serves as a protecting group for the amino functionality, preventing unwanted side reactions during the synthesis process. The compound’s interactions with molecular targets and pathways are determined by its structure and the functional groups present.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-3-Amino-2-hydroxy-4-(methylthio)butanoic acid: Lacks the Boc protecting group.

    (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxybutanoic acid: Lacks the methylthio group.

    (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(ethylthio)butanoic acid: Contains an ethylthio group instead of a methylthio group.

Uniqueness

The presence of both the Boc protecting group and the methylthio group in (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid makes it unique compared to similar compounds. This combination of functional groups provides specific reactivity and stability, making it valuable in synthetic organic chemistry and various research applications.

Properties

Molecular Formula

C10H19NO5S

Molecular Weight

265.33 g/mol

IUPAC Name

(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C10H19NO5S/c1-10(2,3)16-9(15)11-6(5-17-4)7(12)8(13)14/h6-7,12H,5H2,1-4H3,(H,11,15)(H,13,14)/t6-,7+/m1/s1

InChI Key

RYNPGCJDTGARGW-RQJHMYQMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CSC)[C@@H](C(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC)C(C(=O)O)O

Origin of Product

United States

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